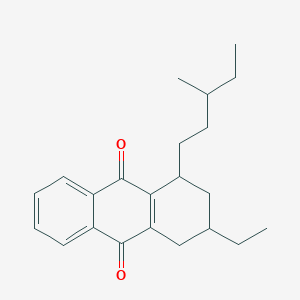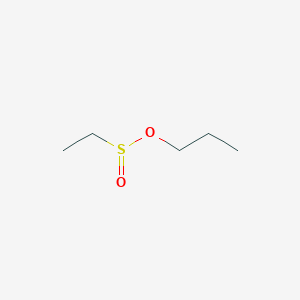![molecular formula C8H13O4- B14634062 5-Oxo-5-[(propan-2-yl)oxy]pentanoate CAS No. 53594-71-1](/img/structure/B14634062.png)
5-Oxo-5-[(propan-2-yl)oxy]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 1-(1-methylethyl) ester, also known as isopropyl glutarate, is an organic compound with the molecular formula C8H14O4. It is an ester derived from pentanedioic acid (glutaric acid) and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 1-(1-methylethyl) ester can be synthesized through the esterification of pentanedioic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of pentanedioic acid, 1-(1-methylethyl) ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and advanced separation techniques are often employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedioic acid, 1-(1-methylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentanedioic acid and isopropanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters through transesterification reactions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents like LiAlH4.
Major Products Formed
Hydrolysis: Pentanedioic acid and isopropanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Pentanedioic acid, 1-(1-methylethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in biochemical studies to investigate ester hydrolysis and enzyme activity.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of pentanedioic acid, 1-(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from reducing agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanedioic acid, diethyl ester: Another ester of pentanedioic acid, but with ethyl groups instead of isopropyl groups.
Ethyl acetate: A simple ester with a similar ester functional group but derived from acetic acid and ethanol.
Methyl butyrate: An ester with a similar structure but derived from butyric acid and methanol.
Uniqueness
Pentanedioic acid, 1-(1-methylethyl) ester is unique due to its specific esterification with isopropanol, which imparts distinct physical and chemical properties compared to other esters. Its applications in various fields, such as drug delivery and polymer production, highlight its versatility and importance in scientific research and industrial processes.
Propriétés
Numéro CAS |
53594-71-1 |
|---|---|
Formule moléculaire |
C8H13O4- |
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
5-oxo-5-propan-2-yloxypentanoate |
InChI |
InChI=1S/C8H14O4/c1-6(2)12-8(11)5-3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)/p-1 |
Clé InChI |
WLLKMXDVHBTBDU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC(=O)CCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
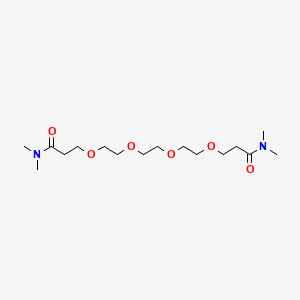
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)
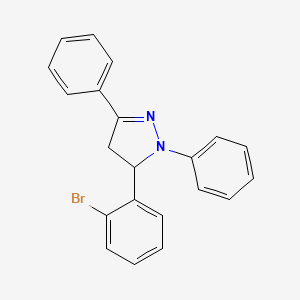

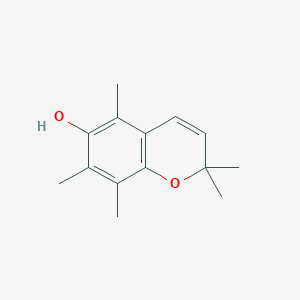

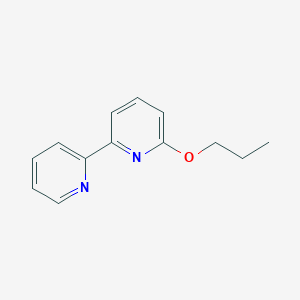
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
